Regulatory-Specified Impurity: Unique Identity in Loperamide Quality Control
Ethyl diphenylacetate is the sole chemical entity specified as Loperamide Impurity 3 in pharmacopoeial guidelines, distinct from other process-related impurities or analogs like diphenylacetic acid [1]. It is supplied with a detailed Structure Elucidation Report (SER) and full compliance with USP, EMA, JP, and BP standards, which is a requirement for Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) submissions [2]. This specificity means no alternative compound can be substituted for this exact impurity marker.
| Evidence Dimension | Regulatory Recognition as a Specific Impurity |
|---|---|
| Target Compound Data | Designated as Loperamide Impurity 3; supplied with SER and USP/EP/JP compliance documentation |
| Comparator Or Baseline | Diphenylacetic acid (free acid) or methyl diphenylacetate (methyl ester) |
| Quantified Difference | Exclusive regulatory specification for ethyl diphenylacetate; other analogs are not recognized as Loperamide Impurity 3 |
| Conditions | Regulatory submissions for Loperamide drug substance and drug product |
Why This Matters
Procurement of this specific compound is mandatory for meeting regulatory requirements; no generic alternative can serve as the specified reference standard.
- [1] SynZeal. Loperamide Impurity 3 | 3468-99-3. Product Technical Datasheet. View Source
- [2] Veeprho. Ethyl Diphenylacetate | CAS 3468-99-3. Product Compliance Documentation. View Source
